
Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes a naphthalene core with multiple functional groups, making it a versatile molecule for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate typically involves multiple steps:
Diazotization: The process begins with the diazotization of m-toluidine to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-hydroxy-1,7-disulfonic acid naphthalene to form the azo compound.
Benzoylation: The final step involves the benzoylation of the amino group to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common reagents used include sodium nitrite for diazotization and benzoyl chloride for benzoylation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can occur at the azo group, converting it to the corresponding amine.
Substitution: Various substitution reactions can take place at the benzoylamino and hydroxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or alkylating agents.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include amines and reduced azo compounds.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting various ions and compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Widely used in the textile industry for dyeing fabrics.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group plays a crucial role in its color properties, while the benzoylamino and hydroxy groups contribute to its reactivity. The molecular targets and pathways involved include interactions with metal ions and organic molecules, leading to the formation of colored complexes.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4-(benzoylamino)-5-hydroxy-6-((p-tolyl)azo)naphthalene-1,7-disulphonate
- Disodium 4-(benzoylamino)-5-hydroxy-6-((o-tolyl)azo)naphthalene-1,7-disulphonate
Uniqueness
Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity compared to its isomers. The position of the methyl group in the m-tolyl moiety influences the compound’s overall stability and interaction with other molecules.
Propiedades
Número CAS |
6362-44-3 |
|---|---|
Fórmula molecular |
C24H17N3Na2O8S2 |
Peso molecular |
585.5 g/mol |
Nombre IUPAC |
disodium;4-benzamido-5-hydroxy-6-[(3-methylphenyl)diazenyl]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C24H19N3O8S2.2Na/c1-14-6-5-9-16(12-14)26-27-22-20(37(33,34)35)13-17-19(36(30,31)32)11-10-18(21(17)23(22)28)25-24(29)15-7-3-2-4-8-15;;/h2-13,28H,1H3,(H,25,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
Clave InChI |
VZAROUVOFRCLMS-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=CC=C1)N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=CC=C4)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)

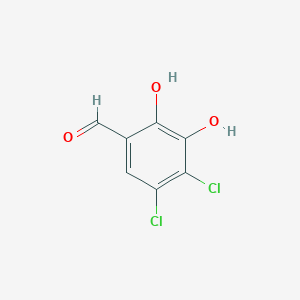

![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)
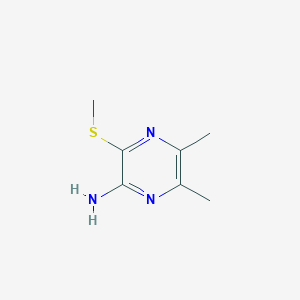
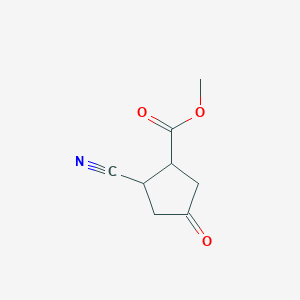
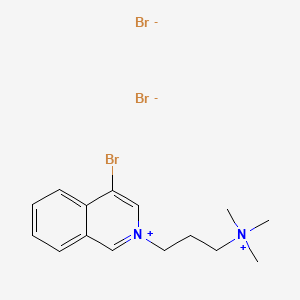
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)

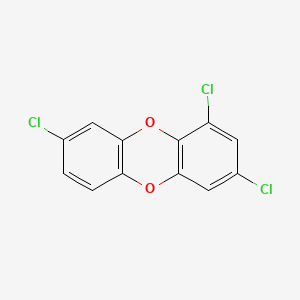
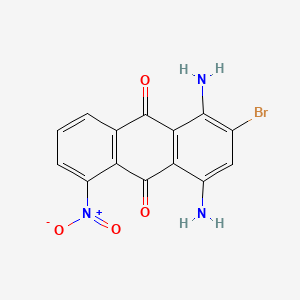
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
